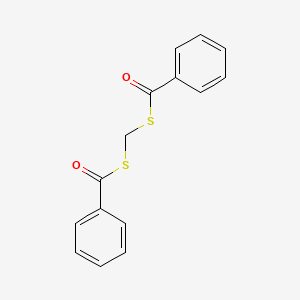
S,S'-Methylene dibenzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzoylthio)methane is an organic compound characterized by the presence of two benzoylthio groups attached to a central methane molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzoylthio)methane typically involves the reaction of benzoyl chloride with a thiol compound under controlled conditions. One common method involves the use of benzoyl chloride and sodium sulfide in an organic solvent, such as dichloromethane, to produce bis(benzoylthio)methane . The reaction is usually carried out at room temperature and requires careful control of the reaction time and conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for bis(benzoylthio)methane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzoylthio)methane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert bis(benzoylthio)methane to its corresponding thiol derivatives.
Substitution: The benzoylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of bis(benzoylthio)methane, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(benzoylthio)methane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bis(benzoylthio)methane involves its interaction with various molecular targets. The benzoylthio groups can form strong bonds with metal ions, making the compound useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyrazolyl)methane: This compound contains pyrazole rings instead of benzoylthio groups and is known for its biological activities.
Bis(indolyl)methane: Known for its antiproliferative and antiparasitic activities, this compound features indole rings.
Bis(methylthio)methane:
Uniqueness
Bis(benzoylthio)methane is unique due to its benzoylthio groups, which confer distinct chemical properties and reactivity. Its ability to form strong bonds with metal ions and participate in various chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
2242-21-9 |
|---|---|
Molekularformel |
C15H12O2S2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
S-(benzoylsulfanylmethyl) benzenecarbothioate |
InChI |
InChI=1S/C15H12O2S2/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
KJRKDEBBCVUPAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)SCSC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


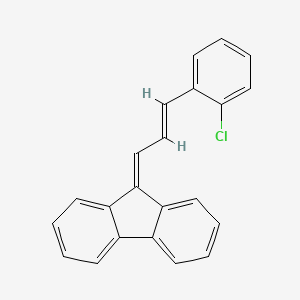

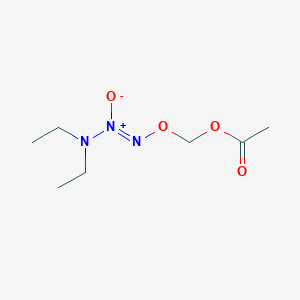
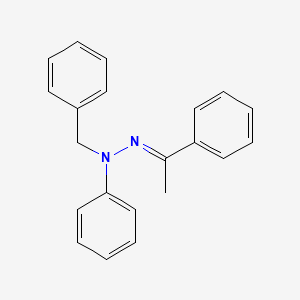
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
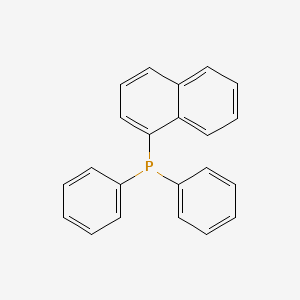
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
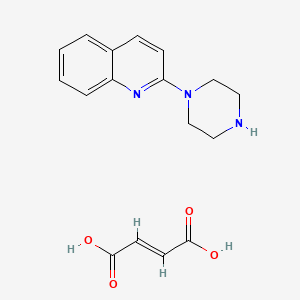
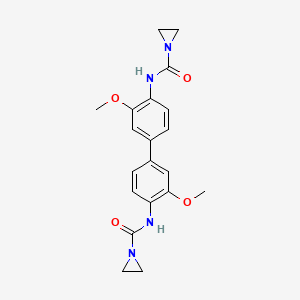
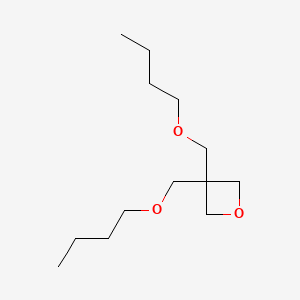
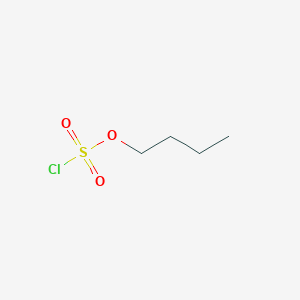
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
